(cis,-3,3,5-Trimethylcyclohexylamine
Description
cis-3,3,5-Trimethylcyclohexylamine (CAS: 15901-42-5; alternative CAS: 32958-56-8 ) is a cyclohexane derivative with a primary amine functional group. Its molecular formula is C₉H₁₉N, and it has a molecular weight of 141.26 g/mol . The compound features three methyl groups at the 3, 3, and 5 positions on the cyclohexane ring, with the amine group in the cis configuration. It is commercially available as a yellow liquid with a boiling point of 177°C and ≥98% purity .
This amine has been identified in the n-butanol extract of Streptomyces drozdowiczii, a bacterium studied for antibiotic properties . It is also listed in biochemical reagent catalogs (e.g., Sigma-Aldrich) with applications in organic synthesis and pharmaceutical research .
Properties
CAS No. |
32958-56-8 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1R,5R)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
ZGMQLPDXPUINCQ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (cis)-3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile. The process includes several steps:
Hydrogenation of Isophorone Nitrile: This step involves the reduction of isophorone nitrile to isophorone amine using hydrogen gas in the presence of a catalyst such as Raney nickel.
Hydrolysis: The resulting isophorone amine is then hydrolyzed to produce (cis)-3,3,5-Trimethylcyclohexylamine
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. The process is designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
(cis)-3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(cis)-3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (cis)-3,3,5-Trimethylcyclohexylamine involves its interaction with various molecular targets. As a curing agent, it reacts with epoxy groups to form cross-linked polymer networks, enhancing the mechanical and thermal properties of the material. The molecular pathways involved include nucleophilic addition reactions with epoxy groups, leading to the formation of stable amine-epoxy linkages .
Comparison with Similar Compounds
Boiling Points and Reactivity
Analytical Methods
- The amine and alcohol derivatives are analyzed via gas chromatography (GC-MS) with detection limits as low as 0.1 pg/ml for the alcohol in biological samples .
- In contrast, PACM’s isomerism complicates its analysis, requiring advanced chromatographic separation .
Key Research Findings
- Metabolic Pathways: Enzymatic hydrolysis of cyclandelate releases 3,3,5-Trimethylcyclohexanol, detectable via GC-MS with a linear calibration range of 0.1–40 µg/ml .
- Antibiotic Potential: cis-3,3,5-Trimethylcyclohexylamine was identified in Streptomyces drozdowiczii extracts, suggesting a role in microbial competition .
Biological Activity
(cis-3,3,5-Trimethylcyclohexylamine), a cycloaliphatic amine with the molecular formula C9H19N, is gaining attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with three methyl groups at the 3 and 5 positions, contributing to its steric and electronic properties. It exists primarily as a colorless to pale yellow liquid with a characteristic amine odor. The molecular weight is approximately 141.26 g/mol.
Biological Activity Overview
Research has indicated that (cis-3,3,5-Trimethylcyclohexylamine) may interact with various biomolecules, suggesting potential therapeutic applications. Its biological activity can be categorized into several areas:
The mechanisms through which (cis-3,3,5-Trimethylcyclohexylamine) exerts its biological effects are still under investigation. However, it is known to participate in several biochemical pathways:
- Reactivity with Biomolecules : As an amine catalyst, it can promote chemical reactions such as polymerization and amide formation. Its ability to react with water and organic solvents enhances its utility in various chemical processes .
- Potential Interaction with Membranes : Given its amphiphilic nature due to the cyclohexane structure and amine group, (cis-3,3,5-Trimethylcyclohexylamine) may interact with cellular membranes, influencing permeability and transport mechanisms.
Case Studies
- Antimicrobial Potential : A study analyzing the chemical components of Streptomyces drozdowiczii identified (cis-3,3,5-Trimethylcyclohexylamine) among other compounds. While its specific contribution to antibacterial activity was not directly measured, the overall extract showed significant antimicrobial properties .
- Choleretic Activity : Research on related compounds indicates that structural analogs can influence bile secretion and cholesterol metabolism in animal models. For instance, studies on 3-trimethylcyclohexanol revealed its ability to enhance bile flow significantly . This suggests that (cis-3,3,5-Trimethylcyclohexylamine) may warrant further investigation for similar effects.
Toxicological Profile
Understanding the safety profile of (cis-3,3,5-Trimethylcyclohexylamine) is crucial for its application in medicine and industry.
Q & A
Q. What are the common synthetic routes for cis-3,3,5-trimethylcyclohexylamine, and how can reaction conditions be optimized to improve yield?
The reduction of 3,3,5-trimethylcyclohexanone using agents like triethylsilane is a key synthetic pathway. Optimizing reaction conditions involves adjusting temperature, catalyst loading, and solvent polarity to minimize by-products such as cis-trans diastereomers. For example, triethylsilane reduction produces a mixture of isomers, with the ratio dependent on steric and electronic factors . Alternative routes may include reductive amination of ketones or catalytic hydrogenation, though yields depend on substrate purity and reaction kinetics .
Q. Which analytical techniques are most effective for characterizing cis-3,3,5-trimethylcyclohexylamine and its diastereomers?
Gas chromatography (GC) with flame ionization detection is critical for assessing purity, especially when cis-trans isomers are present (>80% purity thresholds are typical) . Nuclear magnetic resonance (NMR) spectroscopy resolves diastereomers via distinct integration values (e.g., 1H NMR ratios of 1:3 for cis:trans mixtures) and coupling constants. Infrared (IR) spectroscopy identifies functional groups like hydroxyl or amine stretches, though overlapping peaks in the fingerprint region may require complementary techniques .
Q. How can researchers separate cis-trans diastereomers of 3,3,5-trimethylcyclohexylamine derivatives?
Flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively separates diastereomers based on polarity differences. TLC with Rf values (e.g., 0.66 for trans vs. 0.50 for cis isomers) guides fraction collection . For higher resolution, chiral stationary phases in HPLC or recrystallization in polar solvents like ethanol may be employed, leveraging solubility differences between isomers .
Q. What are the key considerations for safe handling and storage of cis-3,3,5-trimethylcyclohexylamine in laboratory settings?
Storage at 0–10°C in sealed, inert containers prevents degradation and oxidation . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal hazards. Emergency protocols for spills include neutralization with inert absorbents and immediate ventilation .
Advanced Research Questions
Q. How can statistical experimental design be applied to optimize the synthesis of cis-3,3,5-trimethylcyclohexylamine?
Central composite design (CCD) enables systematic variation of parameters like temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) models interactions between variables to maximize yield while minimizing side products. For example, CCD was used to optimize monomer ratios in polymer coatings, a approach adaptable to amine synthesis .
Q. What methodologies are used to predict solubility and thermodynamic properties of cis-3,3,5-trimethylcyclohexylamine in different solvents?
Group contribution methods (e.g., UNIFAC) estimate solubility based on molecular fragments, while quantitative structure-property relationship (QSPR) models correlate descriptors like logP and molar volume with experimental data. For example, solubility data for bis(cis-3,3,5-trimethylcyclohexyl) phthalate in non-polar solvents can inform analogous predictions for the amine .
Q. How do stereochemical variations between cis and trans isomers affect the physicochemical properties of 3,3,5-trimethylcyclohexylamine derivatives?
Cis isomers typically exhibit higher polarity due to axial substituents, leading to lower melting points and increased solubility in polar solvents. Trans isomers, with equatorial substituents, often display greater thermal stability. These differences impact crystallization behavior and chromatographic retention times, as observed in NMR and TLC analyses of diastereomeric mixtures .
Q. What strategies can resolve contradictory NMR data when analyzing diastereomeric mixtures of 3,3,5-trimethylcyclohexylamine derivatives?
Combining 1H NMR integration ratios (e.g., 1.11:3.27 for cis:trans) with 13C NMR or 2D COSY spectra clarifies ambiguous assignments. Deuterated solvents and variable-temperature NMR reduce signal overlap. Cross-validation with mass spectrometry (MS) or X-ray crystallography ensures structural accuracy, as demonstrated in studies of cyclohexanol derivatives .
Notes
- References prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) and authoritative databases (PubChem, CAS).
- Methodological answers emphasize reproducibility and data-driven decision-making.
- Stereochemical analysis and statistical optimization are critical for advancing research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
